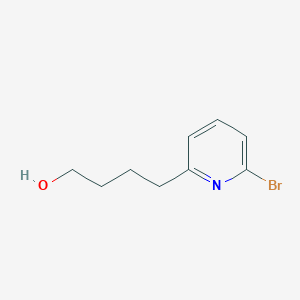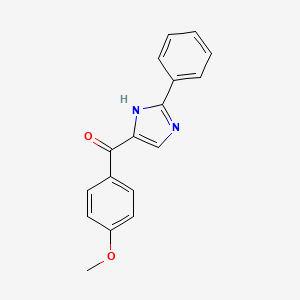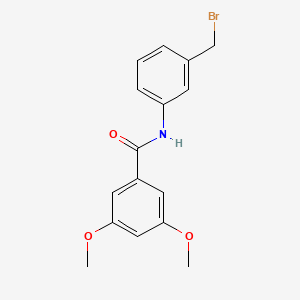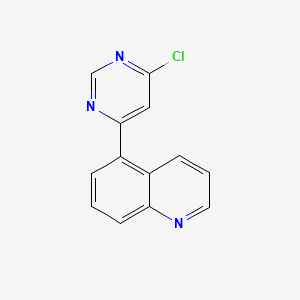
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene is an organic compound with the molecular formula C12H15Br. It is a derivative of benzene, where a bromine atom is attached to the benzene ring along with a 2,3-dimethylbut-2-enyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(2,3-dimethylbut-2-enyl)benzene using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include alcohols or ketones.
Reduction: The major product is the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,3-dimethylbenzene
- 4-Bromo-1,2-dimethoxybenzene
- 1-Bromo-2,4-dimethoxybenzene
Uniqueness
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene is unique due to the presence of both a bromine atom and a 2,3-dimethylbut-2-enyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other brominated benzenes .
Eigenschaften
Molekularformel |
C12H15Br |
|---|---|
Molekulargewicht |
239.15 g/mol |
IUPAC-Name |
1-bromo-4-(2,3-dimethylbut-2-enyl)benzene |
InChI |
InChI=1S/C12H15Br/c1-9(2)10(3)8-11-4-6-12(13)7-5-11/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
PEBMCGGGYJRDNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)CC1=CC=C(C=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)





![Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)
